molecular formula C14H13N3O4S B10933073 2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide

2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide

Cat. No.: B10933073
M. Wt: 319.34 g/mol
InChI Key: DCBPBUFZXRALTH-LZYBPNLTSA-N
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Description

2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide is a complex organic compound that features a unique structure combining a phenyl group, a hydrazide moiety, and a trioxothiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate is then reacted with a trioxothiazinane derivative under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its hydrazide moiety which is known to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The trioxothiazinane ring may also interact with cellular components, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acrylohydrazide: Similar structure but with an acryl group instead of an acetyl group.

    2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]benzohydrazide: Similar structure but with a benzoyl group instead of an acetyl group.

Uniqueness

2-Phenyl-N’~1~-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trioxothiazinane ring and the hydrazide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C14H13N3O4S/c1-8(11-12(19)15-14(21)22-13(11)20)16-17-10(18)7-9-5-3-2-4-6-9/h2-6,20H,7H2,1H3,(H,17,18)(H,15,19,21)/b16-8+

InChI Key

DCBPBUFZXRALTH-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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